2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl cyclohexyl(methyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl cyclohexyl(methyl)carbamodithioate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carbamoyl group, and a carbamodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl cyclohexyl(methyl)carbamodithioate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carbamoyl group, and the attachment of the carbamodithioate moiety. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl cyclohexyl(methyl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl cyclohexyl(methyl)carbamodithioate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl cyclohexyl(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and carbamodithioate-containing molecules. These compounds may share structural similarities but differ in their specific functional groups and overall properties.
Uniqueness
2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl cyclohexyl(methyl)carbamodithioate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H27N3O2S2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl] N-cyclohexyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C16H27N3O2S2/c1-18(13-5-3-2-4-6-13)16(22)23-11-14(20)19-9-7-12(8-10-19)15(17)21/h12-13H,2-11H2,1H3,(H2,17,21) |
InChI Key |
SDWNLNMPMNGYQA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=S)SCC(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.